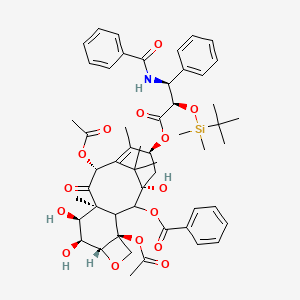
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorodiphenyl ethers, such as "2-Chloro(methylphenyl)phenylmethoxy Ethane Ether," often involves multiple steps, including O-alkylation, bromination, condensation, and N-alkylation, using specific starting materials like O-chlorobenzyl chloride and p-hydroxyacetophenone. These methods result in compounds that exhibit significant bioactivity, including fungicidal activity and some plant growth-regulating activity (Jian, 2003).
Molecular Structure Analysis
The molecular structure of chlorodiphenyl ethers is defined by specific arrangements of atoms and bonds, leading to distinct fragmentation patterns in mass spectrometry. These patterns are crucial for unambiguous assignment of methoxy group positions and understanding the molecule's 3D conformation. Studies have shown that these fragmentation patterns are unique for different structural isomers, aiding in the structure elucidation of hydroxylated metabolites (Tulp & Hutzinger, 1978).
Chemical Reactions and Properties
Chlorodiphenyl ethers undergo various chemical reactions, including halogenation and reactions with alcohols, leading to the formation of ethers and other derivatives. These reactions are influenced by conditions such as temperature and the presence of catalysts, yielding products with different substitution patterns and potentially novel properties (Vetter et al., 2011).
Physical Properties Analysis
The physical properties of chlorodiphenyl ethers, like vapor pressure, solubility, and partition coefficients, are critical for understanding their environmental fate. These properties are comparable to those of chlorobenzenes, suggesting similar environmental behavior. Vapor pressures, water solubilities, and n-octanol/water partition coefficients are particularly important for modeling the environmental distribution of these compounds (Pfeifer et al., 2001).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- The compound has been involved in chemical reactions such as regiospecific annelations with ethane-1,2-dithiol, indicating its reactivity and potential use in synthetic chemistry. In certain cases, these reactions lead to annelated products via sulfur atom addition, showcasing its versatility in organic synthesis (Cavazza & Pietra, 1982).
Herbicidal Activity and Environmental Impact
- Studies have noted the strong bleaching effect of diphenyl ether derivatives like oxyfluorfen on microalgae, implicating potential environmental and herbicidal applications. These compounds destroy carotenoids and chlorophylls while inhibiting photosynthetic oxygen evolution, hinting at their role in agricultural weed control (Kunert & Böger, 1981).
Soil Interaction and Mobility
- The adsorption and mobility of similar compounds, such as Alachlor and Metolachlor, are influenced by soil properties. These properties include organic matter content, clay content, and surface area. The understanding of such interactions is crucial for assessing the environmental impact and efficacy of herbicidal compounds in agricultural settings (Peter & Weber, 1985).
Potential in Polymer Science
- The compound could have potential applications in the field of polymer science. For instance, branched poly(ether ketone)s with pendant functional groups based on similar compounds have been synthesized, indicating the role of such chemicals in the development of new materials with unique properties (Fritsch, Vakhtangishvili, & Kricheldorf, 2002).
Role in Liquid Crystal Technology
- Certain ether derivatives exhibit nematic liquid crystal phases at room temperature and possess negative dielectric anisotropy. This suggests the compound's potential in the field of liquid crystal technology, impacting display technologies and advanced optical applications (Kelly & Schad, 1984).
Safety And Hazards
The safety data sheet (SDS) for “2-Chloro(methylphenyl)phenylmethoxy Ethane Ether” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Eigenschaften
IUPAC Name |
N-chloro-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-13-7-5-6-10-15(13)16(19-12-11-18-17)14-8-3-2-4-9-14/h2-10,16,18H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYVEHGFAQANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747336, DTXSID101221165 | |
| Record name | N-{2-[(2-Methylphenyl)(phenyl)methoxy]ethyl}hypochlorous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether | |
CAS RN |
1076199-84-2, 22135-59-7 | |
| Record name | N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{2-[(2-Methylphenyl)(phenyl)methoxy]ethyl}hypochlorous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



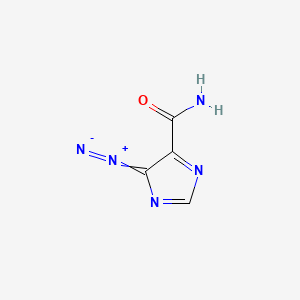
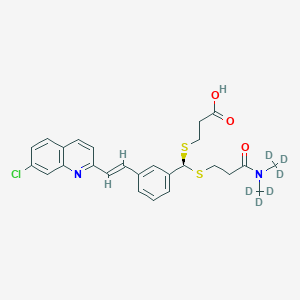

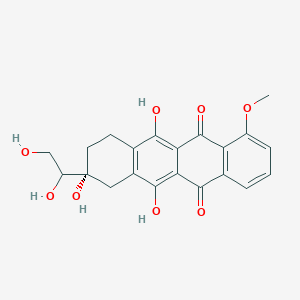
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
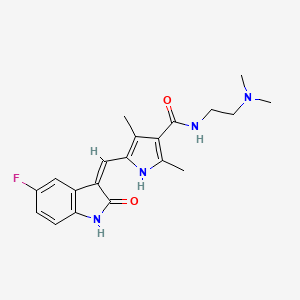
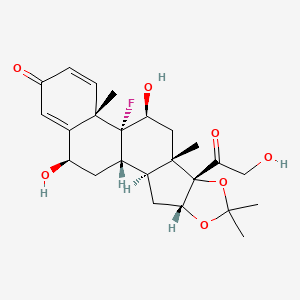
![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
